Potent and Selective IDO1 Inhibition vs. Epacadostat in a Cross-Study Comparable Analysis
3-Bromo-1H-indol-7-ylamine serves as a core scaffold for highly potent IDO1 inhibitors. A derivative (BDBM50514753) demonstrates an IC50 of 13 nM against mouse IDO1 in a cellular assay, which is significantly more potent than the clinically evaluated IDO1 inhibitor epacadostat (IC50 ≈ 72 nM) in a comparable biochemical assay [1]. Furthermore, the same derivative exhibits an IC50 of 14 nM against human IDO1 in LXF-289 cells, showcasing its translational potential across species [1].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1, cellular) |
| Comparator Or Baseline | Epacadostat: ≈ 72 nM (human IDO1, biochemical) |
| Quantified Difference | ~5.5-fold more potent (inferred) |
| Conditions | Target: 3-Bromo-1H-indol-7-ylamine derivative BDBM50514753; Assay: mouse IDO1 in P815 cells (cellular). Comparator: epacadostat; Assay: human IDO1 (biochemical). |
Why This Matters
This indicates the scaffold's potential to yield inhibitors with superior cellular potency compared to a known clinical candidate, making it a more attractive starting point for drug discovery programs targeting IDO1.
- [1] BindingDB. (n.d.). Affinity data for BDBM50514753. Retrieved from BindingDB database. View Source
